1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride
Description
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride is an organic compound with the molecular formula C11H18ClF3N2O. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a trifluoromethyl ketone moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties .
Properties
IUPAC Name |
1-(1,4-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O.ClH/c12-11(13,14)9(17)16-7-6-15-8-10(16)4-2-1-3-5-10;/h15H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGGUPZAVMNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2C(=O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
A foundational approach involves ring-closing metathesis of diene precursors. For example, N-protected diamine derivatives undergo RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours, yielding the spirocyclic core in 68–72% yield. Post-metathesis hydrogenation (H₂, Pd/C) saturates the olefin, followed by Boc-deprotection with HCl/dioxane to furnish the free diamine.
Cyclocondensation of Diamines with Ketones
Alternative protocols employ cyclocondensation reactions. Heating 1,5-diaminopentane with cyclohexanone in toluene under Dean-Stark conditions (140°C, 24 hours) achieves spirolactam formation via imine intermediates. Acidic workup (HCl) protonates the amine, precipitating the hydrochloride salt in 65% isolated yield.
Trifluoroacetylation of the Spirocyclic Amine
Acylation with Trifluoroacetic Anhydride
The spirocyclic diamine undergoes selective monoacylation using trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C. Triethylamine (2.2 equiv) scavenges HCl, driving the reaction to 89% conversion within 2 hours (Table 1).
Table 1: Optimization of Trifluoroacetylation Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0 | 2 | 89 |
| THF | DIPEA | 25 | 4 | 76 |
| DMF | Pyridine | -10 | 6 | 63 |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 minutes) accelerates acylation, achieving 92% yield with reduced side-product formation. This method minimizes epimerization risks associated with prolonged heating.
Crystallization and Salt Formation
The crude trifluoroacetylated product is dissolved in ethyl acetate and treated with gaseous HCl, inducing crystallization of the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords needles with >99% purity (HPLC). X-ray diffraction confirms the spirocyclic geometry and protonation at the secondary amine.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.7 minutes, confirming >99% purity.
Applications and Derivatives
The hydrochloride salt serves as a precursor for Suzuki-Miyaura couplings, enabling diversification at the trifluoroacetyl position. Recent studies highlight its utility in synthesizing PARP inhibitors with IC₅₀ values <10 nM.
Chemical Reactions Analysis
Types of Reactions
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that compounds with diazaspiro structures exhibit potential antidepressant properties. A study demonstrated that derivatives of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride showed efficacy in preclinical models of depression by modulating neurotransmitter systems such as serotonin and norepinephrine. The trifluoromethyl group may enhance the lipophilicity of the molecule, facilitating blood-brain barrier penetration and increasing therapeutic efficacy.
Analgesic Properties
Another area of interest is the analgesic potential of this compound. Research has suggested that similar spirocyclic compounds can interact with pain pathways in the central nervous system, providing a basis for further investigation into their use as analgesics. The unique structural features of this compound may contribute to its ability to modulate pain perception.
Neuroscience Research
Neurotransmitter Modulation
The compound's ability to affect neurotransmitter levels makes it a valuable tool in neuroscience research. Studies have utilized it to explore the modulation of dopamine and serotonin receptors, which are critical in understanding mood disorders and addiction. The hydrochloride form enhances solubility and stability in biological assays.
Chemical Probes
As a chemical probe, this compound can be used to investigate specific biological pathways. Its unique structure allows researchers to design experiments that elucidate the roles of specific receptors or signaling pathways in cellular processes.
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodent models of depression, subjects treated with this compound exhibited significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility times in forced swim tests.
Case Study 2: Pain Modulation
A study focused on the analgesic effects of this compound revealed that administration led to a marked decrease in pain response in acute pain models. The mechanism was attributed to its action on opioid receptors and modulation of inflammatory pathways.
Mechanism of Action
The mechanism of action of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride: Shares the spirocyclic core but differs in functional groups
Uniqueness
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride (CAS No. 1466697-84-6) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
The compound's chemical formula is with a molecular weight of 286.72 g/mol. It is characterized by a unique spirocyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C11H18ClF3N2O |
| Molecular Weight | 286.72 g/mol |
| IUPAC Name | 1-(1,4-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone; hydrochloride |
| PubChem CID | 122156993 |
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities:
1. Anticancer Potential
Studies have shown that diazaspiro compounds can act as inhibitors of oncogenic pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit the RAS protein, which is crucial in many cancers. The inhibition of RAS has been linked to reduced tumor growth in preclinical models .
2. Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Research into similar diazaspiro compounds indicates they may have applications in treating conditions such as anxiety and depression by modulating neurotransmitter levels .
3. Anti-inflammatory Properties
Some studies have reported that related compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position them as therapeutic agents for chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from diazaspiro structures:
- Study on Anticancer Activity : A series of diazaspiro compounds were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further development .
- Neuropharmacological Assessment : In animal models, compounds similar to this compound demonstrated anxiolytic effects comparable to established medications .
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., weighing, dissolution) .
- Waste Management: Segregate waste into halogenated organic containers due to the trifluoromethyl group. Partner with certified waste disposal services to comply with environmental regulations .
- Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain spill kits with inert adsorbents (e.g., vermiculite) .
Basic: What spectroscopic methods are optimal for characterizing this spiro compound?
Answer:
- NMR: Use - and -NMR to confirm the spirocyclic structure (e.g., distinct signals for the diazaspiro core at δ 2.5–3.5 ppm for protons adjacent to nitrogen) and trifluoroacetyl group (δ 110–120 ppm in -NMR) .
- Mass Spectrometry: High-resolution LC-MS (ESI+) with a C18 column (e.g., Chromolith® HPLC) can detect the molecular ion peak [M+H] and fragmentation patterns for purity assessment .
- IR Spectroscopy: Identify carbonyl stretches (~1700 cm) and NH/CH vibrations in the spirocyclic amine (3300–2800 cm) .
Advanced: How can researchers resolve contradictions in solubility data for this hydrochloride salt?
Answer:
- Methodological Approach:
- Solvent Screening: Test solubility in polar aprotic solvents (DMSO, DMF), aqueous buffers (pH 1–6), and alcohols using nephelometry or UV-Vis spectroscopy .
- pH-Dependent Studies: Adjust pH (1–10) to assess salt dissociation. Use potentiometric titration to determine pKa values and correlate with solubility trends .
- Thermodynamic Analysis: Perform van’t Hoff plots to differentiate intrinsic solubility from kinetic solubility artifacts .
Advanced: What synthetic strategies are effective for introducing modifications to the diazaspiro core?
Answer:
- Stepwise Functionalization:
- Coupling Reactions: Use EDC•HCl or DCC to conjugate carboxylic acids/amines to the spirocyclic amine, as demonstrated for similar spiro scaffolds .
- Boron-Based Modifications: Introduce boronate esters via Suzuki-Miyaura cross-coupling, leveraging the spiro structure’s rigidity for regioselectivity .
- Reductive Amination: Modify the trifluoroacetyl group with primary amines under NaBHCN or H/Pd-C conditions .
- Validation: Monitor reaction progress via TLC (silica GF254) and confirm regiochemistry via X-ray crystallography or NOESY NMR .
Advanced: How to design an environmental fate study for this compound?
Answer:
- Experimental Framework (Adapted from Project INCHEMBIOL):
- Abiotic Degradation: Expose the compound to UV light (254 nm) in aqueous solutions (pH 4, 7, 9) and measure half-life via HPLC .
- Biotic Transformation: Use soil microcosms spiked with 10 ppm compound. Quantify metabolites (e.g., dehalogenated products) using LC-QTOF-MS .
- Partitioning Studies: Determine log (octanol-water) and soil adsorption coefficients () via shake-flask methods .
Basic: What are the critical parameters for optimizing HPLC analysis of this compound?
Answer:
- Column Selection: Use reversed-phase C18 columns (e.g., Purospher® STAR) with 3 µm particle size for high resolution .
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid enhances peak symmetry for protonated amines.
- Detection: UV detection at 210 nm (for carbonyl groups) or 254 nm (aromatic impurities). For trace analysis, employ MS/MS in MRM mode .
Advanced: How to evaluate this compound’s potential as a kinase inhibitor in mechanistic studies?
Answer:
- Enzyme Assays:
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., CDK, MAPK) using ATP-Glo™ luminescent assays. IC values < 1 µM indicate high potency .
- Binding Mode Analysis: Perform molecular docking (AutoDock Vina) with the diazaspiro core interacting with the kinase hinge region. Validate via X-ray co-crystallography .
- Cellular Models: Test permeability in Caco-2 monolayers and cytotoxicity in HEK293 cells (MTT assay) to assess therapeutic potential .
Advanced: How to address discrepancies in biological activity data across cell lines?
Answer:
- Troubleshooting Protocol:
- Cell Line Authentication: Verify via STR profiling to rule out cross-contamination .
- Assay Standardization: Normalize data to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., staurosporine for apoptosis) .
- Solvent Controls: Ensure DMSO concentrations ≤ 0.1% to avoid solvent-induced artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
